N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]hexanamide
Description
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]hexanamide is an organic compound belonging to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Properties
Molecular Formula |
C20H22N2O2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]hexanamide |
InChI |
InChI=1S/C20H22N2O2/c1-3-4-5-13-19(23)21-16-11-8-9-15(14(16)2)20-22-17-10-6-7-12-18(17)24-20/h6-12H,3-5,13H2,1-2H3,(H,21,23) |
InChI Key |
CKHKGNHEIYOCNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC1=CC=CC(=C1C)C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]hexanamide typically involves the cyclization of 2-aminophenol derivatives with aldehydes or ketones. One common method is the reaction of 2-aminophenol with an appropriate aldehyde in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the benzoxazole ring . The resulting benzoxazole derivative is then reacted with hexanoyl chloride in the presence of a base, such as triethylamine, to form the final product .
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, green chemistry approaches, such as the use of aqueous solvents and recyclable catalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]hexanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its benzoxazole moiety.
Medicine: Explored for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of optical brighteners and other materials
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]hexanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzoxazole ring can intercalate with DNA, potentially leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-[3-(benzimidazol-2-ylamino)phenyl]amine: Similar structure but contains a benzimidazole ring instead of a benzoxazole ring.
N-[3-(benzothiazol-2-ylamino)phenyl]amine: Contains a benzothiazole ring, which has sulfur instead of oxygen in the heterocycle.
Uniqueness
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]hexanamide is unique due to its specific substitution pattern and the presence of a hexanamide group, which can influence its physical and chemical properties, making it distinct from other benzoxazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
